molecular formula C29H32N2O2 B3098227 Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate CAS No. 1332530-57-0

Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B3098227
CAS No.: 1332530-57-0
M. Wt: 440.6 g/mol
InChI Key: ZIBNXPATEDLEBG-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a complex organic compound belonging to the class of pyrrolopyrroles. This compound features a pyrrolopyrrole core with multiple benzyl and phenyl substituents, making it a molecule of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the process often involves heating to promote the formation of the pyrrolopyrrole core.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, which can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural complexity allows for the design of molecules with specific biological targets.

Industry: In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response.

Molecular Targets and Pathways: The exact molecular targets and pathways would need to be determined through experimental studies, but they could involve interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

  • Indole Derivatives: Compounds such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide are structurally similar and have been studied for their antiviral properties.

  • Pyrrolopyrrole Derivatives: Other pyrrolopyrrole compounds with different substituents may exhibit varying biological activities.

Uniqueness: Ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate stands out due to its specific combination of benzyl and phenyl groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2,5-dibenzyl-6a-phenyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O2/c1-2-33-27(32)29-22-30(18-24-12-6-3-7-13-24)20-28(29,26-16-10-5-11-17-26)21-31(23-29)19-25-14-8-4-9-15-25/h3-17H,2,18-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBNXPATEDLEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CN(CC1(CN(C2)CC3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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